molecular formula C17H17NO2S B2667202 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide CAS No. 2097918-57-3

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide

Cat. No. B2667202
M. Wt: 299.39
InChI Key: IHLPRHVDQWACRU-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran and its derivatives have a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .


Molecular Structure Analysis

The molecular structure of benzofuran consists of a fused ring system of a benzene ring and a furan ring . The molecular weight of 2,3-dihydro-benzofuran is 120.1485 .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For instance, the molecular weight of 2,3-dihydro-benzofuran is 120.1485 .

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, which include compounds structurally related to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide, have shown potential as selective class III agents in cardiac electrophysiological activity. This class of compounds, demonstrated by Morgan et al. (1990), exhibited potency comparable to sematilide, a clinical trial phase class III agent, in in vitro Purkinje fiber assays. The study underscores the viability of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity in N-substituted benzamides (Morgan et al., 1990).

Antimicrobial Activities

A series of Schiff bases, including derivatives of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide, were synthesized and assessed for their antimicrobial activities. Mange et al. (2013) reported the synthesis of these compounds by condensation of benzoyl glycine derivatives with thiocarbohydrazide, followed by evaluation for antibacterial and antifungal activity. Some compounds in this series exhibited notable biological activity, highlighting the potential of such benzamide derivatives in antimicrobial research (Mange et al., 2013).

Fluorescent Molecular Thermometers

The benzofuran moiety, a component of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide, has been utilized in the development of fluorescent molecular thermometers. Uchiyama et al. (2003) explored this application by synthesizing fluorescent monomers based on the benzofuran skeleton. These monomers, when copolymerized with N-isopropylacrylamide, exhibited temperature-induced phase transitions that were detectable through changes in fluorescence intensity. This research suggests the applicability of benzofuran derivatives in temperature-sensitive fluorescent materials (Uchiyama et al., 2003).

Crystallographic Studies

Compounds related to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide have been the subject of crystallographic studies to understand their molecular structure. Choi et al. (2008) synthesized derivatives such as methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate and analyzed their crystal structures. These studies provide insight into the molecular conformations and interactions, such as aromatic π–π interactions, which are fundamental to understanding the physical properties of benzofuran derivatives (Choi et al., 2008).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide array of biological activities and potential applications . They are seen as potential natural drug lead compounds .

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-21-14-6-4-5-12(9-14)17(19)18-10-13-11-20-16-8-3-2-7-15(13)16/h2-9,13H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLPRHVDQWACRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide

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